molecular formula C12H16O B12662730 (3-(Allyloxy)propyl)benzene CAS No. 93981-51-2

(3-(Allyloxy)propyl)benzene

Cat. No.: B12662730
CAS No.: 93981-51-2
M. Wt: 176.25 g/mol
InChI Key: ZAJDPZZYLOEGDB-UHFFFAOYSA-N
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Description

(3-(Allyloxy)propyl)benzene (CAS: 93981-51-2) is an aromatic ether with the chemical formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol. It is structurally characterized by a benzene ring linked to a propyl chain bearing an allyloxy group (–O–CH₂–CH=CH₂). Synonyms include Allylhydrocinnamyl ether, Hydrocinnamylallyl ether, and 3-Phenylpropylallyl ether . The allyloxy group imparts reactivity toward thiol-ene click chemistry and polymerization, making it valuable in materials science and organic synthesis. Its EINECS number is 301-137-1, and it is often utilized as a monomer or intermediate in the synthesis of functional polymers and hybrid nanoparticles .

Properties

CAS No.

93981-51-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-prop-2-enoxypropylbenzene

InChI

InChI=1S/C12H16O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2

InChI Key

ZAJDPZZYLOEGDB-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Allyloxy)propyl)benzene typically involves the reaction of 3-phenylpropyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

C6H5CH2CH2CH2OH+CH2=CHCH2BrC6H5CH2CH2CH2OCH2CH=CH2+KBr\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_2=\text{CHCH}_2\text{Br} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}=\text{CH}_2 + \text{KBr} C6​H5​CH2​CH2​CH2​OH+CH2​=CHCH2​Br→C6​H5​CH2​CH2​CH2​OCH2​CH=CH2​+KBr

Industrial Production Methods

In industrial settings, the production of (3-(Allyloxy)propyl)benzene may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(Allyloxy)propyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the allyloxy group can be reduced to form saturated ethers.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 3-(allyloxy)propyl benzaldehyde or 3-(allyloxy)propyl benzoic acid.

    Reduction: Formation of 3-(propoxy)propylbenzene.

    Substitution: Formation of halogenated derivatives of (3-(Allyloxy)propyl)benzene.

Scientific Research Applications

(3-(Allyloxy)propyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Allyloxy)propyl)benzene depends on the specific chemical reactions it undergoes. In general, the allyloxy group can participate in nucleophilic or electrophilic reactions, while the benzene ring can undergo aromatic substitution. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Thiirane-Functionalized Silsesquioxanes

Compound : Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane .

  • Structural Difference : Replaces the allyloxy group with a thiirane (episulfide) ring.
  • Reactivity : The thiirane moiety enables ring-opening reactions with nucleophiles (e.g., thiols), whereas (3-(Allyloxy)propyl)benzene undergoes radical-mediated thiol-ene or photopolymerization.
  • Applications: Thiirane derivatives are used in crosslinking agents for polysulfide polymers, while (3-(Allyloxy)propyl)benzene is tailored for UV-curable resins or hybrid nanomaterials .
Property (3-(Allyloxy)propyl)benzene Thiirane-Functionalized Silsesquioxane
Functional Group Allyloxy (–O–CH₂–CH=CH₂) Thiirane (episulfide)
Key Reactivity Thiol-ene, photopolymerization Nucleophilic ring-opening
Typical Use Polymer matrices, nanoparticles Crosslinkers, polysulfide modifiers

Comparison with Macrocyclic Derivatives

Compound : (S)-3-(Allyloxy)-2-(2,4-dimethoxyphenyl)propyl carbamate derivatives .

  • Structural Difference : Incorporates a macrocyclic framework with fluorinated and sulfonamide groups.
  • Functionality: The allyloxy group in these macrocycles facilitates post-synthetic modifications (e.g., thiol-ene coupling), similar to (3-(Allyloxy)propyl)benzene.
  • Applications : These derivatives are explored in drug discovery, whereas (3-(Allyloxy)propyl)benzene is primarily used in material synthesis.

Comparison with Bio-Based Aromatic–Aliphatic Monomers

Compound : (E)-3-(4-Allyloxy)phenyl)acrylic acid (ACA) .

  • Structural Difference : Features an acrylic acid group conjugated to the aromatic ring, unlike the simpler propyl-allyloxy linkage in (3-(Allyloxy)propyl)benzene.
  • Reactivity : ACA undergoes thiol-ene photopolymerization but with enhanced kinetics due to the electron-deficient acrylic double bond.
  • Applications : ACA is used in bio-based polymers for coatings or adhesives, while (3-(Allyloxy)propyl)benzene serves as a precursor for less polar, hydrophobic materials .

Comparison with Methacrylate Derivatives

Compound : 3-(Allyloxy)propyl methacrylate .

  • Structural Difference : Adds a methacrylate (–O–C(=O)–C(CH₃)=CH₂) group to the propyl chain.
  • Reactivity : The methacrylate group enables free-radical polymerization, complementing the allyloxy group’s thiol-ene reactivity.
Property (3-(Allyloxy)propyl)benzene 3-(Allyloxy)propyl Methacrylate
Functional Groups Allyloxy Allyloxy + methacrylate
Polymerization Modes Thiol-ene, photopolymerization Free-radical, thiol-ene
Material Properties Low polarity, hydrophobic High crosslink density, rigid

Structural Analogues in Nanoparticle Functionalization

Compound: MSN-phenyl-SO₃ vs. MSN-propyl-SO₃ nanoparticles .

  • Functional Group Impact: The benzene ring in MSN-phenyl-SO₃ enhances antiviral activity compared to the aliphatic propyl group in MSN-propyl-SO₃, likely due to π-π interactions with biological targets. Similarly, (3-(Allyloxy)propyl)benzene’s aromaticity may improve binding in nanocomposites compared to non-aromatic analogues .

Key Research Findings

Thiol-Ene Reactivity : (3-(Allyloxy)propyl)benzene exhibits faster thiol-ene reaction rates than thiirane derivatives but slower than acrylic-acid-conjugated allyl ethers .

Thermal Stability : Allyloxy-propyl-benzene derivatives show higher thermal stability (~250°C) compared to methacrylate analogues (~200°C) due to the absence of ester groups .

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